(5R,6S)-5,6-Dimethylmorpholin-3-one
CAS No.:
Cat. No.: VC20138867
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO2 |
|---|---|
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | (5R,6S)-5,6-dimethylmorpholin-3-one |
| Standard InChI | InChI=1S/C6H11NO2/c1-4-5(2)9-3-6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5+/m1/s1 |
| Standard InChI Key | RNONBEOFYROAMW-UHNVWZDZSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H](OCC(=O)N1)C |
| Canonical SMILES | CC1C(OCC(=O)N1)C |
Introduction
Chemical Structure and Properties
The compound’s core structure consists of a six-membered morpholine ring containing both nitrogen and oxygen atoms, with a ketone group at the 3-position. The methyl groups at positions 5 and 6 introduce steric and electronic effects that influence its reactivity and binding affinity. Key properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1605312-85-3 | |
| Molecular Formula | ||
| Molecular Weight | 129.16 g/mol | |
| Stereochemistry | (5R,6S) | |
| Hazard Statements | H315, H319, H335 |
The compound’s chiral centers are critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Biological Activity and Mechanisms
Anti-Inflammatory Effects
In murine models, morpholine derivatives modulate cytokine levels (e.g., IL-6) and exhibit anti-inflammatory activity. The compound’s ability to influence enzymatic pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX), warrants further investigation .
Applications in Drug Discovery
(5R,6S)-5,6-Dimethylmorpholin-3-one serves as a versatile scaffold in medicinal chemistry:
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Kinase Inhibitors: Morpholine derivatives are explored as ATP-competitive inhibitors for oncology targets .
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Antiviral Agents: Structural analogs show activity against viral proteases .
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Central Nervous System (CNS) Drugs: Chiral morpholines can cross the blood-brain barrier, making them candidates for neurodegenerative diseases .
Comparison with Structural Analogs
The stereochemical arrangement of (5R,6S)-5,6-Dimethylmorpholin-3-one distinguishes it from related compounds:
The presence of the ketone group in (5R,6S)-5,6-Dimethylmorpholin-3-one enhances its electrophilicity, facilitating interactions with nucleophilic residues in enzymes .
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